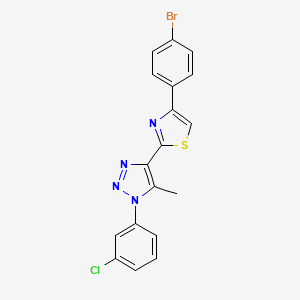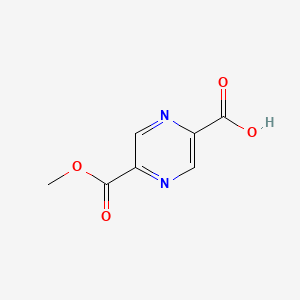
Tert-butyl 2-aminopyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-aminopyrimidine-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields of study. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of tert-butyl 2-aminopyrimidine-4-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, the production of inflammatory cytokines, and the growth of bacteria.
Biochemical and Physiological Effects
Tert-butyl 2-aminopyrimidine-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. In addition, it has been shown to have low toxicity and high selectivity towards cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using tert-butyl 2-aminopyrimidine-4-carboxylate in lab experiments is its high selectivity towards cancer cells, which makes it a promising candidate for use as an antitumor agent. In addition, it has low toxicity, which makes it a safer alternative to other chemotherapeutic agents. However, one of the limitations of using tert-butyl 2-aminopyrimidine-4-carboxylate in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are numerous future directions for the study of tert-butyl 2-aminopyrimidine-4-carboxylate. One potential direction is the development of more efficient synthesis methods that can yield tert-butyl 2-aminopyrimidine-4-carboxylate in higher purity and yield. Another potential direction is the study of its potential use as an antiviral agent due to its ability to inhibit the growth of bacteria. Furthermore, the study of its potential use as an anti-inflammatory agent and its mechanism of action in this regard warrants further investigation.
Méthodes De Synthèse
Tert-butyl 2-aminopyrimidine-4-carboxylate can be synthesized using various methods. One of the most commonly used methods is the reaction of tert-butyl 2-amino-4-chloropyrimidine-5-carboxylate with potassium cyanide in the presence of a base. This method yields tert-butyl 2-aminopyrimidine-4-carboxylate in high purity and yield. Other methods include the reaction of tert-butyl 2-amino-4-chloropyrimidine-5-carboxylate with sodium azide or the reaction of tert-butyl 2-amino-4-chloropyrimidine-5-carboxylate with ammonia.
Applications De Recherche Scientifique
Tert-butyl 2-aminopyrimidine-4-carboxylate has numerous scientific research applications. It has been studied extensively for its potential use as an antitumor agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines. In addition, tert-butyl 2-aminopyrimidine-4-carboxylate has been studied for its potential use as an antibacterial agent due to its ability to inhibit the growth of bacteria.
Propriétés
IUPAC Name |
tert-butyl 2-aminopyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-9(2,3)14-7(13)6-4-5-11-8(10)12-6/h4-5H,1-3H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMNLPLVYRGWIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=NC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-aminopyrimidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-5-phenethyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3013760.png)
![N-(1-cyanocyclopentyl)-2-[2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B3013761.png)


![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde](/img/structure/B3013765.png)

![2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide](/img/structure/B3013771.png)
![(2R)-3-(1H-Indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid](/img/structure/B3013774.png)



